molecular formula C7H9ClN2O2S B2526118 N-(4-amino-2-chlorophenyl)methanesulfonamide CAS No. 18735-42-7

N-(4-amino-2-chlorophenyl)methanesulfonamide

Cat. No.: B2526118
CAS No.: 18735-42-7
M. Wt: 220.67
InChI Key: HPJMGYQKFKWAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: N-(4-amino-2-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-amino-2-chlorophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • N-(4-chlorophenyl)methanesulfonamide
  • N-(4-amino-3-chlorophenyl)methanesulfonamide
  • N-(4-amino-2-bromophenyl)methanesulfonamide

Comparison: N-(4-amino-2-chlorophenyl)methanesulfonamide is unique due to the presence of both an amino group and a chlorine atom on the aromatic ring, which imparts distinct chemical and biological properties. Compared to N-(4-chlorophenyl)methanesulfonamide, the amino group in this compound enhances its reactivity and potential for forming hydrogen bonds . The presence of a chlorine atom differentiates it from N-(4-amino-2-bromophenyl)methanesulfonamide, affecting its reactivity and interaction with biological targets .

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJMGYQKFKWAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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